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Executive Summary
Fipravirimat dihydrochloride (formerly GSK3640254) is a potent, second-generation, orally

bioavailable small molecule inhibitor of HIV-1 maturation.[1] Developed by ViiV Healthcare, it

represented a promising therapeutic agent with a novel mechanism of action, distinct from

existing classes of antiretroviral drugs.[1] Fipravirimat targets the final step of Gag polyprotein

processing, a critical stage in the viral lifecycle, thereby preventing the formation of mature,

infectious virions.[2][3] Despite demonstrating potent antiviral activity against a broad range of

HIV-1 subtypes and overcoming resistance associated with the first-generation maturation

inhibitor bevirimat, the clinical development of Fipravirimat was discontinued in early 2023.[1][2]

The primary reasons cited were a low genetic barrier to resistance and a lack of significant

clinical differentiation from existing highly effective antiretroviral therapies.[2] This technical

guide provides a comprehensive overview of Fipravirimat, detailing its mechanism of action,

summarizing key preclinical and clinical data, and outlining the experimental protocols used in

its evaluation.
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Fipravirimat is a maturation inhibitor that specifically targets the HIV-1 Gag polyprotein.[3] The

Gag polyprotein (Pr55Gag) is the primary structural component of the virus and undergoes a

series of proteolytic cleavages by the viral protease to yield mature structural proteins,

including matrix (MA), capsid (CA), and nucleocapsid (NC).[4] This process, known as

maturation, is essential for the formation of the conical viral core and the production of

infectious virions.[4]

Fipravirimat inhibits the final cleavage event in this cascade: the separation of the spacer

peptide 1 (SP1) from the C-terminus of the CA protein.[2][4] By binding to a specific site on the

Gag polyprotein at the CA-SP1 junction, Fipravirimat induces a conformational change that

prevents the viral protease from accessing and cleaving this site.[4] This disruption of Gag

processing leads to the assembly of immature, non-infectious virus particles with aberrant core

morphology.[4] Unlike protease inhibitors, which directly target the active site of the viral

protease, maturation inhibitors like Fipravirimat act on the substrate of the protease.[3]
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Diagram 1: HIV-1 Maturation and Fipravirimat's Mechanism of Action
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Quantitative Data
Preclinical Antiviral Activity
Fipravirimat demonstrated potent antiviral activity against a wide range of HIV-1 subtypes in

preclinical studies. Its efficacy was maintained against viral strains carrying polymorphisms that

conferred resistance to the first-generation maturation inhibitor, bevirimat.[5][6]

Parameter Value Assay Conditions Reference

Mean EC50 9 nM
Panel of HIV-1 clinical

isolates in PBMCs
[5][6]

Mean protein-binding

adjusted EC90
33 nM

Library of subtype B

and C chimeric

viruses

[5][6]

Binding Affinity (Kd) 1.4 nM
HIV-1 Virus-Like

Particles (VLPs)
[5]

Dissociation Rate

7.1-fold slower than a

previous-generation

MI

Wild-type Gag VLPs [6][7]

Table 1: Preclinical Antiviral Activity of Fipravirimat

Clinical Pharmacokinetics
Phase I clinical trials in healthy adult participants established the pharmacokinetic profile of

Fipravirimat, supporting its evaluation for once-daily oral administration.[8][9]
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Parameter Value Study Population Reference

Time to Maximum

Concentration (Tmax)
3.0 - 4.5 hours Healthy Adults [8][10]

Half-life (t1/2) ~24 hours Healthy Adults [9][10]

AUC0–τ (200 mg QD) 24.5 µg·h/mL

Healthy Adults (co-

administered with

TAF/FTC)

[8]

Cmax (200 mg QD) 1.4 µg/mL

Healthy Adults (co-

administered with

TAF/FTC)

[8]

Cτ (200 mg QD) 0.8 µg/mL

Healthy Adults (co-

administered with

TAF/FTC)

[8]

Plasma Clearance 1.04 L/h

Healthy Men

(intravenous

microtracer)

[11]

Volume of Distribution

(Vss)
28.7 L

Healthy Men

(intravenous

microtracer)

[11]

Fraction Absorbed 0.26
Healthy Men (oral

administration)
[11]

Table 2: Pharmacokinetic Parameters of Fipravirimat in Healthy Adults

Resistance Profile
A significant challenge in the development of Fipravirimat was its low genetic barrier to

resistance. The primary resistance-associated mutation (RAM) that emerged both in vitro and

in clinical studies was A364V in the Gag polyprotein.[2][7]
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Mutation Effect Reference

Gag A364V
Confers resistance to

Fipravirimat.
[2][7]

Virus-like particles with this

mutation exhibit a 9.3-fold

faster p25 cleavage rate

compared to wild-type.

[3][7]

Table 3: Key Resistance Mutation to Fipravirimat

Experimental Protocols
The following sections describe the general methodologies employed in the evaluation of

Fipravirimat.

Antiviral Activity Assays
The antiviral activity of Fipravirimat was typically assessed using cell-based assays with HIV-1

infected cells.

Objective: To determine the concentration of Fipravirimat required to inhibit HIV-1 replication

by 50% (EC50) and 90% (EC90).

Cell Lines: Human T-cell lines permissive to HIV-1 infection, such as MT-2 or CEM-NKR-

CCR5-Luc cells, are commonly used.[9][12] Peripheral blood mononuclear cells (PBMCs)

are also utilized to assess activity against clinical isolates.[5]

Virus Strains: Laboratory-adapted HIV-1 strains (e.g., NL4-3) and a panel of clinical isolates

from various subtypes are used to determine the breadth of activity.[5][12]

General Protocol:

Cells (e.g., MT-2) are seeded in 96-well or 384-well plates at a specific density (e.g., 9.5 x

10³ cells/well).[9]
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The cells are infected with a known amount of HIV-1, expressed as the multiplicity of

infection (MOI), which is the ratio of infectious virus particles to cells (e.g., MOI of 0.005 to

0.01).[9]

Serial dilutions of Fipravirimat are added to the infected cell cultures.

The plates are incubated for a period of 3 to 7 days to allow for viral replication.[12]

Viral replication is quantified by measuring the amount of HIV-1 p24 antigen in the cell

culture supernatant using an enzyme-linked immunosorbent assay (ELISA) or by

measuring the activity of a reporter gene (e.g., luciferase) in engineered cell lines.[5][13]

The EC50 and EC90 values are calculated by plotting the percentage of viral inhibition

against the drug concentration.

In Vitro Resistance Selection Studies
These studies are designed to identify the genetic mutations that confer resistance to an

antiviral drug.

Objective: To select for and identify HIV-1 mutations that allow the virus to replicate in the

presence of Fipravirimat.

General Protocol:

HIV-1 is cultured in a permissive cell line (e.g., MT-2) in the presence of a low

concentration of Fipravirimat.

The virus is passaged repeatedly, with the supernatant from the infected culture used to

infect fresh cells.

The concentration of Fipravirimat is gradually increased as the virus adapts and develops

resistance.

When the virus is able to replicate at significantly higher drug concentrations

(breakthrough), the proviral DNA from the infected cells is sequenced to identify mutations

in the target gene (in this case, gag).
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Pharmacokinetic Analysis
Pharmacokinetic parameters are determined from the analysis of drug concentrations in

biological fluids (e.g., plasma) collected over time from study participants.

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of

Fipravirimat in humans.

Methodology: Noncompartmental analysis (NCA) is a standard method used to determine

key pharmacokinetic parameters.[8][14]

Data Collection: In clinical trials, blood samples are collected at multiple time points following

drug administration.[8]

Analysis: The plasma concentrations of Fipravirimat are measured using a validated

analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The concentration-time data is then used to calculate parameters such as:

Cmax: Maximum observed plasma concentration.

Tmax: Time to reach Cmax.

AUC (Area Under the Curve): A measure of total drug exposure over a given time interval.

t1/2 (Half-life): The time it takes for the plasma concentration of the drug to decrease by

half.

CL (Clearance): The volume of plasma cleared of the drug per unit of time.

Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the

total amount of an administered drug at the same concentration that it is observed in the

blood plasma.
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Diagram 2: High-Level Experimental Workflow for Fipravirimat
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Conclusion
Fipravirimat dihydrochloride represents a significant advancement in the field of HIV

maturation inhibitors, demonstrating potent antiviral activity and overcoming key limitations of

its predecessor. However, its clinical development was ultimately halted due to a low genetic

barrier to resistance, highlighting the ongoing challenges in developing new antiretroviral

agents. The comprehensive data gathered on Fipravirimat, from its mechanism of action to its

clinical performance, provides valuable insights for the future design and development of novel

HIV therapeutics. This technical guide serves as a consolidated resource for researchers and

drug development professionals to understand the scientific journey of Fipravirimat and to

inform future research in the quest for more effective and durable HIV treatments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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